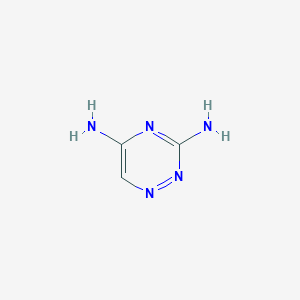

1,2,4-Triazine-3,5-diamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5/c4-2-1-6-8-3(5)7-2/h1H,(H4,4,5,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPMHJJAUKOOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620657 | |

| Record name | 1,2,4-Triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104405-58-5 | |

| Record name | 1,2,4-Triazine-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104405-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Triazine 3,5 Diamine and Its Analogues

Foundational Synthetic Routes to the 1,2,4-Triazine (B1199460) Core

The construction of the 1,2,4-triazine ring system is most commonly achieved through the condensation of 1,2-dicarbonyl compounds with various reagents. arkat-usa.org A traditional and widely employed method involves the reaction of 1,2-diketones with acylhydrazides. selcuk.edu.tr For instance, the condensation of benzil (B1666583) with acid hydrazides in a solution of acetic acid and ammonium (B1175870) acetate (B1210297) yields 5,6-diphenyl-1,2,4-triazines substituted at the 3-position. selcuk.edu.tr Another established route involves the cyclization of 1,2-diketone monoacylhydrazones with alcoholic ammonia (B1221849) under pressure. arkat-usa.org

Alternative precursors to 1,2-dicarbonyl compounds, such as keto oximes, have also been utilized. The condensation of specific keto oximes with terephthalohydrazone has been shown to produce symmetrical 1,2,4-triazine derivatives. selcuk.edu.tr The nature of the substituent on the keto oxime plays a crucial role in the success of the ring closure reaction. selcuk.edu.tr Furthermore, a one-pot synthesis has been developed involving the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to conveniently prepare substituted-1,2,4-triazines. arkat-usa.org

Directed Synthesis of 1,2,4-Triazine-3,5-diamine and Substituted Derivatives

The direct synthesis of this compound, also known as lamotrigine (B1674446) when substituted with a 6-(2,3-dichlorophenyl) group, is a critical process in pharmaceutical manufacturing. A key method involves the cyclization of 2-(2,3-dichlorophenyl)-2-(aminoguanidine) acetonitrile. derpharmachemica.com This reaction can be carried out under acidic or basic conditions in a solvent like methanol (B129727). derpharmachemica.com The choice of reaction conditions is crucial to avoid the formation of impurities, such as the hydrolyzed product 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. derpharmachemica.com

The synthesis of other substituted 3-amino-1,2,4-triazines often starts from precursors like 3-thioxo-1,2,4-triazine derivatives. For example, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) can be prepared by the cyclization of benzil with thiosemicarbazide (B42300). researchgate.net This thiol can then be further modified. Another approach involves the reaction of 3-amino-1,2,4-triazine with various electrophiles. researchgate.net

Strategies for Diversification and Functionalization of the this compound Scaffold

The functionalization of the this compound scaffold is essential for developing new derivatives with tailored properties. These strategies include the introduction of halogens, the integration of aromatic and heteroaromatic systems, and advanced derivatization techniques.

Introduction of Halogenated Moieties

Halogenated 1,2,4-triazines are valuable intermediates for further chemical transformations. Fluorine-substituted 1,2,4-triazinones have been synthesized through the alkylation, amination, and oxidation of 6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. researchgate.net The introduction of fluorine can also be achieved by treating 3-amino-5,6-diphenyl-1,2,4-triazine 2-oxide with nitrosonium tetrafluoroborate (B81430) to form a stable diazonium salt, which upon heating yields the 3-fluoro derivative. clockss.org

Chlorination of the pyrrolo[2,1-f] selcuk.edu.trCurrent time information in Bangalore, IN.researchgate.nettriazine scaffold, a related bicyclic system, can be accomplished using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This process typically involves the electrophilic activation of the triazine ring followed by nucleophilic displacement by chloride ions.

Integration of Aromatic and Heteroaromatic Systems

The introduction of aryl and heteroaryl groups onto the 1,2,4-triazine core is a common strategy to modulate its biological activity. A green and efficient method for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines involves the ipso-substitution of a cyano group in 5-cyano-1,2,4-triazines with amines under solvent-free conditions. researchgate.net This approach has been used to introduce various (hetero)aromatic amines at the C5 position. researchgate.neturfu.ru

Another powerful method is the Suzuki cross-coupling reaction. For instance, 3-amino-1,2,4-triazine can react with boronic acids in the presence of a palladium catalyst to introduce aryl groups. researchgate.net Similarly, a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines was prepared via a one-pot, microwave-assisted, three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov

The synthesis of 1-aryl-6-azaisocytosines, which are derivatives of 1,2,4-triazine, has been achieved by modifying a known method for the synthesis of 1-aryl-6-azauracils, using a cyanamide (B42294) group instead of a carbamate. mdpi.com These compounds can then undergo further reactions to form fused heterocyclic systems. mdpi.com

Table 1: Examples of Integrated Aromatic and Heteroaromatic Systems

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Cyano-1,2,4-triazines | Anilines | 5-(Aryl)amino-1,2,4-triazines | Ipso-substitution | researchgate.net |

| 3-Amino-1,2,4-triazine | Boronic acids | 3-Aryl-1,2,4-triazines | Suzuki Coupling | researchgate.net |

| Cyanoguanidine, Aromatic aldehydes, Arylamines | - | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | One-pot, three-component condensation | nih.gov |

Advanced Derivatization through Orthogonal Click Chemistry

Click chemistry, particularly the inverse electron-demand Diels-Alder (IEDDA) reaction, has emerged as a powerful tool for the functionalization of 1,2,4-triazines under mild, bioorthogonal conditions. acs.org 1,2,4-triazines can act as dienes in these reactions, reacting rapidly with strained dienophiles like trans-cyclooctene (B1233481) (TCO). researchgate.net

Recent advancements have shown that N1-alkylation of 1,2,4-triazines to form the corresponding triazinium salts significantly enhances their reactivity in IEDDA reactions with strained alkynes, making them highly effective for applications like protein labeling and bioimaging. chemrxiv.org These positively charged triazinium salts also exhibit favorable cell permeability. chemrxiv.org Furthermore, the coordination of a Re(I) metal center to a 1,2,4-triazine has been shown to facilitate the IEDDA reaction to a greater extent than in the corresponding 1,2,4,5-tetrazines. chemrxiv.org This "chemistry on the complex" approach opens new avenues for creating luminescent bioconjugates. chemrxiv.org

Innovations in Synthesis: Green Chemistry Approaches

In line with the principles of green chemistry, several environmentally friendly methods for the synthesis of 1,2,4-triazines have been developed. These approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.net

Microwave-assisted synthesis has proven to be a particularly effective green technique. For example, 1,2,4-triazines have been prepared from the condensation of thiosemicarbazide with diketones under solvent-free microwave irradiation. rasayanjournal.co.in Another microwave-assisted, one-pot, three-component synthesis of substituted 1,2,4-triazoles has also been reported. rasayanjournal.co.in The use of solid supports, such as silica (B1680970) gel, in conjunction with microwave irradiation can further enhance reaction efficiency and simplify product isolation. rasayanjournal.co.in

Solvent-free reactions represent another key green chemistry strategy. The synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines has been successfully achieved under solvent- and catalyst-free conditions, highlighting the potential for atom-economical and environmentally benign synthetic routes. researchgate.net Additionally, one-pot tandem cyclization reactions are gaining attention as they avoid the isolation of intermediates, thus saving steps and reducing solvent use, aligning with the goals of green chemistry. sioc-journal.cn

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in synthetic chemistry, offering considerable advantages over conventional heating methods for the preparation of 1,2,4-triazine derivatives. nih.gov The primary benefits of employing microwave irradiation include a dramatic reduction in reaction times, enhancement of reaction rates, and often, an improvement in product yields. nih.govsioc-journal.cn This technology is considered a form of green chemistry as it can lead to easier work-up procedures and reduced solvent use, sometimes enabling reactions to be performed under solvent-free or "dry media" conditions. nih.govresearchgate.net

Research has demonstrated that microwave irradiation can facilitate the efficient synthesis of various analogues of the 1,2,4-triazine core. These protocols often involve condensation reactions that are significantly accelerated by the high temperatures generated within a microwave reactor. nih.gov The use of solid inorganic supports as energy transfer media in solventless systems is a notable approach, which mitigates the hazards associated with high-pressure solvent reactions in a microwave environment. researchgate.net

Detailed findings from various studies highlight the effectiveness of microwave-assisted protocols in synthesizing a range of 1,2,4-triazine analogues. For instance, the synthesis of bis-1,2,4-triazine derivatives was achieved with high yields (72-85%) in shortened reaction times through the microwave-assisted reaction of benzil, a dihydrazide, and ammonium acetate in acetic acid. sioc-journal.cn Another study describes an efficient, facile, and solventless microwave-assisted method for producing 3,6-disubstituted-1,2,4-triazine derivatives, which also boasts short reaction times, simple operation, and high yields. researchgate.net

A rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one has been successfully carried out using microwave irradiation. nih.gov This method underscores the power of MAOS to quickly produce complex heterocyclic systems. Similarly, microwave irradiation has been effectively used in each step of the transformation of acyl glycines to 6-benzyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one and its derivatives. benthamdirect.com

The table below summarizes representative examples of microwave-assisted synthetic protocols for 1,2,4-triazine analogues based on published research.

Table 1: Examples of Microwave-Assisted Synthesis of 1,2,4-Triazine Analogues

| Reactants | Product Type | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzil, Dihydrazide, Ammonium acetate | Bis-1,2,4-triazine derivatives | Acetic acid | 72-85% | sioc-journal.cn |

| 2-Aryloxymethylbenzimidazole-1-acetylhydrazines, Phenacyl bromides | 3,6-Disubstituted-1,2,4-triazine derivatives | DMF | High | researchgate.net |

| Thiocarbohydrazide, 2-(2-Thienyl)vinyl-2-oxo-acetic acid ethyl ester | 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Solvent-free, Acetic acid (catalyst) | Not specified | nih.gov |

| Acyl glycines | 6-Benzyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one derivatives | Not specified | Not specified | benthamdirect.com |

These findings collectively demonstrate that microwave-assisted protocols provide a rapid, efficient, and often more environmentally friendly route to a diverse range of 1,2,4-triazine analogues compared to traditional synthetic methods.

Advanced Spectroscopic and Structural Characterization of 1,2,4 Triazine 3,5 Diamine

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analyses

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular structure of 1,2,4-triazine-3,5-diamine derivatives by identifying their characteristic functional groups and vibrational modes.

For the related compound, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, also known as Lamotrigine (B1674446), FT-IR and FT-Raman spectra have been extensively studied. semanticscholar.org In the FT-IR spectrum of Lamotrigine, characteristic bands for the amino (NH2) group vibrations are observed. The N-H stretching vibrations typically appear in the range of 3300 cm⁻¹ to 3700 cm⁻¹. semanticscholar.org Specifically, for Lamotrigine, these bands are noted at 3395 and 3315 cm⁻¹. derpharmachemica.com The NH2 scissoring mode is found in the region of 1550 cm⁻¹ to 1650 cm⁻¹, with bands appearing at 1531, 1584, 1621, and 1642 cm⁻¹ in the FT-IR spectrum. semanticscholar.org The corresponding FT-Raman spectrum shows these scissoring bands at 1557, 1584, and 1639 cm⁻¹. semanticscholar.org Additionally, an NH2 rocking vibration is identified at 1142 cm⁻¹ in both FT-IR and FT-Raman spectra, while a twisting vibration is observed at 571 cm⁻¹ in both. semanticscholar.org

The triazine ring itself exhibits characteristic vibrations. A strong band observed near 1330 cm⁻¹ in the Raman spectra of similar 3,5-diamino-1,2,4-triazines is assigned to the asymmetric triazine C-NH2 stretching vibration. nih.gov The triazine ring breathing vibration is observed as a strong band near 770 cm⁻¹ in the Raman spectra. nih.gov An out-of-plane bending vibration of the substituted 1,2,4-triazine (B1199460) ring is attributed to a medium to strong band near 800 cm⁻¹ in the infrared spectra. nih.gov

In a study of 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine, an impurity of Lamotrigine, the IR spectrum (KBr) showed characteristic peaks at 3395, 3315, 3109, 1648, 1561, 1510, and 1438 cm⁻¹, corresponding to various stretching and bending vibrations of the functional groups. derpharmachemica.com

Table 1: Selected Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Compound |

| N-H Stretch | 3395, 3315 | FT-IR | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine derpharmachemica.com |

| NH₂ Scissoring | 1642, 1621, 1584, 1531 | FT-IR | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine semanticscholar.org |

| NH₂ Scissoring | 1639, 1584, 1557 | FT-Raman | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine semanticscholar.org |

| C-NH₂ Asymmetric Stretch | ~1330 | Raman | 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines nih.gov |

| Triazine Ring Breathing | ~770 | Raman | 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines nih.gov |

| Triazine Ring Out-of-Plane Bend | ~800 | IR | 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound derivatives, providing information about the chemical environment of individual protons and carbon atoms.

For 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine), the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the aromatic protons and the amino groups. derpharmachemica.com The aromatic protons appear as a doublet at δ 7.66, a triplet at δ 7.42, and another doublet at δ 7.32. derpharmachemica.com The two amino groups (NH₂) exhibit broad signals at δ 6.64 and δ 6.40. derpharmachemica.com

In the case of an N-methylated impurity, 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine, the ¹H NMR spectrum in DMSO-d6 reveals a doublet of doublets at δ 7.74, a doublet at δ 7.47, a singlet at δ 7.45, a broad singlet for the remaining NH₂ group at δ 7.30, and a singlet for the methyl protons at δ 3.86. derpharmachemica.com The ¹³C NMR spectrum of this impurity shows signals at δ 162.6, 160.5, 139.7, 135.8, 131.7, 131.1, 130.7, 130.4, 128.2, and 53.4. derpharmachemica.com

The parent 1,2,4-triazine has been studied by ¹³C NMR, showing resonances at δ 158.1 (C3), 149.6 (C5), and 150.8 (C6). thieme-connect.de Substitution with an amino group, as in 1,2,4-triazin-3-amine, shifts these signals to δ 163.3 (C3), 153.3 (C5), and 141.0 (C6). thieme-connect.de

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d6

| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |

| 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine derpharmachemica.com | ¹H | 7.66 (d), 7.42 (t), 7.32 (d), 6.64 (br, NH₂), 6.40 (br s, NH₂) |

| 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine derpharmachemica.com | ¹H | 7.74 (dd), 7.47 (d), 7.45 (s), 7.30 (br s, NH₂), 3.86 (s, CH₃) |

| 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine derpharmachemica.com | ¹³C | 162.6, 160.5, 139.7, 135.8, 131.7, 131.1, 130.7, 130.4, 128.2, 53.4 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions.

The UV spectrum of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) in dimethyl sulfoxide (B87167) (DMSO) exhibits two absorption bands at 32850 cm⁻¹ (304 nm) and 38460 cm⁻¹ (260 nm). tsijournals.com These are attributed to n → π* transitions of the C=N and N=N groups, respectively. tsijournals.com A study on 1,3,5-triazine-2,4-diamine (B193344) showed absorption bands around 204-205 nm and 223-226 nm, with additional bands in the 235-267 nm range depending on the pH. cas.cz

For a related compound, 3,5-diamino-1,2,4-triazole, the experimental UV-Vis spectrum shows an absorption maximum at 208.20 nm. researchgate.net Theoretical calculations for this molecule predicted maxima at 390.35, 254.42, and 240.91 nm, corresponding to electron transitions between frontier molecular orbitals (HOMO to LUMO). researchgate.net The electronic transitions are mainly of the π → π* type. researchgate.net

Table 3: UV-Vis Absorption Maxima for 1,2,4-Triazine Derivatives

| Compound | Solvent | λmax (nm) | Wavenumber (cm⁻¹) | Transition |

| 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine tsijournals.com | DMSO | 304 | 32850 | n → π* (C=N) |

| 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine tsijournals.com | DMSO | 260 | 38460 | n → π* (N=N) |

| 1,3,5-Triazine-2,4-diamine cas.cz | Aqueous (pH dependent) | 204-205 | ~49020-48780 | - |

| 1,3,5-Triazine-2,4-diamine cas.cz | Aqueous (pH dependent) | 223-226 | ~44843-44248 | - |

| 1,3,5-Triazine-2,4-diamine cas.cz | Aqueous (pH dependent) | 235-267 | ~42553-37453 | - |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the precise molecular weight of this compound and its derivatives, as well as for elucidating their fragmentation patterns, which aids in structural confirmation.

For the N-methylated impurity of Lamotrigine, 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine, the mass spectrum shows a molecular ion peak (M+1) at m/z 271. derpharmachemica.com This confirms the addition of a methyl group to the Lamotrigine structure.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) has been determined, confirming the planarity of the 1,2,4-triazine ring, which is indicative of electron delocalization. thieme-connect.de The structures of several analogues have also been elucidated. For example, 3,5-diamino-6-(2-chlorophenyl)-1,2,4-triazine crystallizes as a hydrate (B1144303) in the orthorhombic space group Pbca. researchgate.net Another analogue, 3,5-diamino-6-(3,6-dichlorophenyl)-1,2,4-triazine, crystallizes as a methanol (B129727) solvate in the monoclinic space group C2/c. researchgate.net

In the crystal structure of 6-methyl-1,3,5-triazine-2,4-diamine (B46240) butan-1,4-diol monosolvate, each triazine molecule forms two hydrogen-bonded dimers, creating a ribbon structure. nih.gov These ribbons are then connected by the solvent molecules. nih.gov The crystal structure of 3,5-diamino-6-nitro-1,2,4-triazine shows a graphite-like packed structure. acs.org These studies highlight the importance of hydrogen bonding in the crystal packing of diamino-triazine derivatives.

Table 4: Crystallographic Data for this compound Analogues

| Compound | Crystal System | Space Group | Reference |

| 3,5-Diamino-6-(2-chlorophenyl)-1,2,4-triazine hydrate | Orthorhombic | Pbca | researchgate.net |

| 3,5-Diamino-6-(3,6-dichlorophenyl)-1,2,4-triazine methanol solvate | Monoclinic | C2/c | researchgate.net |

| 6-Methyl-1,3,5-triazine-2,4-diamine butan-1,4-diol monosolvate | Triclinic | P1 | nih.gov |

Theoretical and Computational Investigations of 1,2,4 Triazine 3,5 Diamine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Configuration

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including molecules. researchgate.net It is widely used for triazine derivatives to analyze molecular geometry, frontier molecular orbitals, and the distribution of charges across the molecule. researchgate.netscientific.net Studies on closely related compounds, such as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, provide significant insight into the parent compound's properties. scientific.netresearchgate.net

Optimization of Geometrical Parameters: Bond Lengths, Bond Angles, and Dihedral Angles

DFT methods are utilized to find the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometrical parameters. scientific.net For derivatives like 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, theoretical calculations using the B3LYP/6-311G(d,p) basis set have been performed to determine these parameters. researchgate.net The results show that the calculated bond lengths and angles are generally within normal ranges. researchgate.net A key finding is that the atomic distances within the triazine ring are not equal; for instance, the C-N bond lengths vary, indicating differing bond strengths within the heterocyclic ring. researchgate.net These optimized geometries are often compared with experimental data from techniques like X-ray crystallography to validate the computational methods used. scientific.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a 1,2,4-Triazine (B1199460) Derivative Note: Data is for 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, calculated using DFT/B3LYP/6-311G(d,p). researchgate.net

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C3-N4 | 1.340 Å |

| Bond Length | N4-N5 | 1.349 Å |

| Bond Length | C5-N1 | 1.325 Å |

| Bond Length | N1-N2 | 1.327 Å |

| Bond Angle | N2-C3-N4 | 125.7 ° |

| Bond Angle | C3-N4-N5 | 115.5 ° |

| Bond Angle | N4-N5-C6 | 118.4 ° |

| Bond Angle | N1-N2-C3 | 118.6 ° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). tsijournals.comtsijournals.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tsijournals.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high excitation energies and good chemical stability. bohrium.com DFT calculations are commonly used to determine the energies of these orbitals. rsc.org For instance, a study on a different triazine derivative calculated the HOMO-LUMO energy gap to be 4.4871 eV, which reflects the molecule's chemical reactivity. irjweb.com

Table 2: Representative Frontier Orbital Energies for a Triazine Derivative Note: The following values are for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine and serve as an illustrative example of data obtained through DFT calculations. irjweb.com

| Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Distribution of Atomic Charges

DFT calculations can also map the distribution of electron charges on the atoms within a molecule. scientific.net This information is vital for understanding a molecule's reactivity, polarity, and intermolecular interactions. Different population analysis schemes, such as Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), can be used. researchgate.net In studies of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, calculations revealed that the nitrogen atoms in the triazine ring carry a negative charge. researchgate.net For example, using the DFT/B3LYP/6-311G** level of theory, the charge on the N5 atom was calculated to be -0.469 (MPA), while a different method yielded a value of -0.503. researchgate.net This localization of charge is a key determinant of the molecule's chemical behavior. researchgate.net

Ab Initio and Semi-Empirical Quantum Mechanical Calculations in 1,2,4-Triazine Chemistry

Beyond DFT, other quantum mechanical methods are employed to study triazines. Ab initio methods, Latin for "from first principles," compute molecular properties based on fundamental physical constants without using experimental data. libretexts.org For example, ab initio Hartree-Fock calculations have been used to determine the protonation energies of 2,4-diamino triazine, a related structure, to understand inhibitor-active site interactions. nih.gov

Semi-empirical methods offer a compromise between the accuracy of ab initio methods and the speed of empirical methods. libretexts.org They use parameters derived from experimental data to simplify calculations. libretexts.org These methods, such as AM1 and PM3, have been coupled with other techniques like the Outer Valence Green Function (OVGF) to successfully calculate the ionization energies of various 1,2,4-triazine derivatives.

Normal Coordinate Analysis and Vibrational Mode Assignments

Normal coordinate analysis is a technique used to describe the vibrational motions of a molecule. libretexts.org A molecule with N atoms has 3N-6 vibrational degrees of freedom (or 3N-5 for linear molecules). libretexts.org Each of these motions is a "normal mode," which is an independent, synchronous movement of atoms that does not excite other modes. libretexts.org

For 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, a theoretical study using DFT (B3LYP/6-311G(d,p)) determined that the molecule belongs to the C1 point group of symmetry and possesses 63 normal modes of vibration. researchgate.net These are distributed as 42 in-plane vibrations and 21 out-of-plane vibrations. researchgate.net This analysis, often aided by programs like VEDA 4, allows for the assignment of specific vibrational frequencies observed in FT-IR and FT-Raman spectra to particular bond stretches, bends, or torsions within the molecule. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, with different colors indicating different potential values. Typically, red areas signify regions of negative potential (rich in electrons and susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor and susceptible to nucleophilic attack). mdpi.com

MEP analysis has been performed on 1,2,4-triazine derivatives to gain insight into intermolecular interaction sites and rationalize supramolecular structures. researchgate.netmdpi.comacs.org For 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, MEP surfaces have been generated to illustrate the charge distribution and predict sites for molecular interactions. researchgate.net

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Derivatives of 1,2,4-triazine are being explored for their potential NLO properties. nih.gov The NLO response of a molecule is linked to its first static hyperpolarizability; a higher value indicates a stronger NLO response. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of these compounds. For instance, investigations into 1,3,5-triazine (B166579) derivatives have shown that factors like prototropic tautomerism can significantly influence their optoelectronic features. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of NLO properties; a smaller gap often correlates with higher NLO activity. derpharmachemica.com

In a study of bis-phenylenediamine derivatives, DFT calculations were used to explore their NLO characteristics. rsc.org The analysis revealed that compounds with lower energy gaps exhibited enhanced NLO properties. The first hyperpolarizability (βtot) values for some of these derivatives were found to be significantly larger than that of urea, a standard NLO material. rsc.org For example, the βtot values for compounds designated as DMA, DMM, DMB-D, DAM, and DMD were found to be 56.95, 0.43, 2.53, 8.98, and 68.47 times greater than urea, respectively. rsc.org

Table 1: Comparison of Calculated NLO Properties for Bis-phenylenediamine Derivatives

| Compound | Energy Gap (eV) | First Hyperpolarizability (βtot) vs. Urea |

| DMA | 5.446 | 56.95 |

| DMM | - | 0.43 |

| DMB-D | - | 2.53 |

| DAM | - | 8.98 |

| DMD | - | 68.47 |

| Data sourced from a computational study on D–π–D and A–π–A configured Schiff bases. rsc.org |

These computational findings highlight the potential of engineering triazine-based molecules with significant NLO responses for applications in advanced optical technologies. rsc.org

Conformational Landscape Analysis and Rotational Barriers

The conformational flexibility of 1,2,4-triazine derivatives plays a critical role in their biological activity and material properties. The rotation around the bond connecting an exocyclic amino group to the triazine ring is often hindered due to partial double bond character arising from n-π conjugation. mdpi.com

Variable temperature NMR spectroscopy and DFT calculations are powerful tools for studying the conformational dynamics and rotational energy barriers of these molecules. For a series of 1,3,5-triazine derivatives, experimental studies have shown that they can exist as a mixture of symmetric and asymmetric conformers in solution. mdpi.com The rotational barriers for these compounds were determined to be in the range of 11.7 to 14.7 kcal/mol. mdpi.com DFT calculations have corroborated these experimental findings, confirming that the observed chemical exchange is due to rotation around the C(1,3,5-triazine)-N bond. mdpi.com

The solvent and protonation state can also significantly impact the rotational barriers. For amine-substituted [s]-triazines, the rotational barrier, ΔG‡, has been measured to be between 15.1 and 17.7 kcal/mol for neutral molecules. nih.gov Upon protonation, this barrier increases to a range of 17.5–19.3 kcal/mol, with the exact value depending on the solvent. nih.gov This increase is attributed to the solvent's role in stabilizing the increased charge density on the triazine ring when conjugation with the amino substituent is lost. nih.gov

Table 2: Rotational Barriers (ΔG‡) for Amine-Substituted [s]-Triazines

| State | Solvent | Rotational Barrier (kcal/mol) |

| Neutral | Various | 15.1 - 17.7 nih.gov |

| Neutral | DMF-d7 | 11.7 - 14.7 mdpi.com |

| Protonated | Various | 17.5 - 19.3 nih.gov |

| Data compiled from studies on substituted triazine derivatives. mdpi.comnih.gov |

These studies underscore the dynamic nature of 1,2,4-triazine-3,5-diamine derivatives and the importance of considering their conformational landscape in any structure-property relationship analysis.

Computational Modeling of Intermolecular Interactions and Self-Assembly Propensities

The ability of this compound derivatives to form ordered structures through self-assembly is governed by a complex interplay of intermolecular interactions, including hydrogen bonding and π-π stacking. escholarship.org The diaminotriazine (DAT) group is a particularly effective hydrogen-bonding motif. researchgate.netacs.org

Computational modeling, including molecular dynamics (MD) simulations and DFT calculations, provides a molecular-level understanding of these self-assembly processes. For instance, MD simulations have been used to investigate the formation of nanorod foldamers from triazine-based sequence-defined polymers. escholarship.org These simulations revealed that the polymers can form linear, nanorod-like structures stabilized by hydrogen bonds and π-π interactions, with motifs reminiscent of those found in DNA and proteins. escholarship.org

The self-assembly of triazine molecules on surfaces like graphene has also been studied using a combination of scanning tunneling microscopy and DFT simulations. physicsworld.com These studies have shown that the self-assembly process is a result of a fine balance between intermolecular forces and molecule-substrate interactions. physicsworld.com Even though the intermolecular hydrogen bonds between triazine molecules are strong, the interaction with the substrate can significantly influence the periodicity of the resulting self-assembled molecular layer. physicsworld.com

Furthermore, the introduction of metal ions can be used to direct the self-assembly of triazine-based ligands into predictable coordination complexes and extended networks. acs.orgnih.gov By combining the chelating ability of a pyridine (B92270) group attached to a diaminotriazine with transition metal ions, researchers have successfully created ordered, crystalline materials. acs.orgnih.gov In these structures, the diaminotriazine units direct the intermolecular interactions through well-defined hydrogen bonding motifs, leading to the formation of two- and three-dimensional networks. acs.orgnih.gov

Reactivity and Reaction Mechanisms of the 1,2,4 Triazine 3,5 Diamine Nucleus

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

The 1,2,4-triazine-3,5-diamine nucleus serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These reactions are critical for developing novel compounds with diverse biological activities.

One prominent strategy involves the cyclocondensation of 3,5-diamino-1,2,4-triazole with various reagents to construct fused triazolo[1,5-a] researchgate.netresearchgate.netrsc.orgtriazine systems. For instance, reaction with cyanoguanidine leads to the formation of 5,7-diamino researchgate.netresearchgate.netnih.govtriazolo[1,5-a] researchgate.netresearchgate.netrsc.orgtriazines. researchgate.net Similarly, domino annulation reactions, which involve a sequence of reactions in a single pot, have been developed for the efficient synthesis of various 1,2,4-triazine (B1199460) derivatives. rsc.org These methods often utilize readily available starting materials and proceed in moderate to high yields, offering a powerful tool for creating libraries of potentially bioactive molecules. rsc.org

The orientation of these cyclization reactions can be influenced by several factors, including the nature of substituents on the triazine ring, the solvent used, and the reaction temperature. scilit.net For example, the reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to different regioisomers depending on the reaction conditions. beilstein-journals.org

Another approach involves the reaction of the diamino-triazine nucleus with bifunctional electrophiles. For example, reaction with phenacyl halides can yield triazino[3,4-b] researchgate.netresearchgate.netnih.govthiadiazines. researchgate.net The reaction of 1,3-diphenylbenzo[e] researchgate.netresearchgate.netnih.govtriazin-7(1H)-one with bisnucleophiles like 1,2-benzenediamine results in the formation of highly colored tetracyclic systems. rsc.org

The following table summarizes representative cyclization and annulation reactions involving the this compound core or its close analogs.

| Reactants | Reagents | Product | Reference |

| 3,5-Diamino-1,2,4-triazole | Cyanoguanidine | 5,7-Diamino researchgate.netresearchgate.netnih.govtriazolo[1,5-a] researchgate.netresearchgate.netrsc.orgtriazine | researchgate.net |

| 3-Amino-1,2,4-triazole | Cyanamide (B42294), Triethyl orthoformate | 2-Amino-substituted 7-amino-1,2,4-triazolo[1,5-a] researchgate.netresearchgate.netrsc.orgtriazines | researchgate.net |

| 1-Guanyl-1,2,4-triazole | Trichloroacetonitrile | 7-Amino-2-phenyl-5-trichloromethyl-1,2,4-triazolo[1,5-a] researchgate.netresearchgate.netrsc.orgtriazine | nih.gov |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] researchgate.netresearchgate.netnih.govthiadiazines | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Patterns on Triazine Systems

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the functionalization of the triazine core.

In triazine systems, particularly those derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the substitution of chlorine atoms by nucleophiles is a sequential and temperature-dependent process. arkat-usa.orgrsc.org The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires heating. arkat-usa.orgrsc.org This differential reactivity allows for the controlled synthesis of mono-, di-, and trisubstituted triazine derivatives. mdpi.com

For this compound and its derivatives, the presence of amino groups influences the reactivity of the remaining positions on the triazine ring. The chlorine atom at the 6-position of 6-chloro-1,3,5-triazine-2,4-diamine (B21410) is readily displaced by various nucleophiles, such as amines and alcohols, to generate a diverse array of derivatives. This reactivity is fundamental to the synthesis of many commercial herbicides.

The reactivity of different electrophilic centers within a fused triazine system can also vary significantly. For instance, in 1,2,4-triazolo[1,5-a] researchgate.netresearchgate.netrsc.orgtriazines, the C-5 and C-7 positions exhibit different reactivities towards nucleophiles, enabling regioselective modifications. nih.gov

The table below provides examples of SNAr reactions on triazine systems.

| Triazine Substrate | Nucleophile | Product | Key Feature | Reference |

| 2,4,6-Trichloro-1,3,5-triazine | Amines, Alcohols, Thiols | Mono-, di-, and tri-substituted 1,3,5-triazines | Temperature-controlled sequential substitution | arkat-usa.orgrsc.org |

| 6-Chloro-1,3,5-triazine-2,4-diamine | Amines, Alcohols | 6-substituted-1,3,5-triazine-2,4-diamines | Substitution of the 6-chloro group | |

| 7-Methylthio-2-phenyl-1,2,4-triazolo[1,5-a] researchgate.netresearchgate.netrsc.orgtriazin-5-one | Various amines | 7-Amino-substituted 5-aza-isoguanines | Regioselective amination | nih.gov |

Interconversion and Manipulation of Amine Functionalities

The amino groups of this compound are key functional handles that can be manipulated to introduce a wide range of substituents, thereby modulating the compound's properties.

One common reaction is the condensation of the amino groups with aldehydes or ketones to form Schiff bases (anils). For example, 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one reacts with various aldehydes to yield the corresponding anils. researchgate.net

The amino groups can also undergo acylation reactions. For instance, reaction with benzoyl chlorides can occur at the amino functionalities. researchgate.net Furthermore, the amino groups can react with isocyanates. The reaction of 3,5-diamino-1,2,4-triazine with phenyl isocyanate has been reported. researchgate.net

In some cases, the amino groups can be involved in more complex transformations. For example, in the synthesis of certain fused systems, one of the amino groups can act as a nucleophile in an intramolecular cyclization step. Additionally, the basicity of the amino groups allows for salt formation, which can influence solubility and reactivity.

The following table details some reactions involving the manipulation of the amine functionalities.

| Starting Material | Reagent | Product Type | Reference |

| 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one | Aldehydes | Anils (Schiff bases) | researchgate.net |

| 3-Amino-1,2,4-triazine derivatives | Phenyl isocyanates, Benzoyl chlorides | Acylated/Urea derivatives | researchgate.net |

| 3,5-Diamino-1,2,4-triazole | Ethoxycarbonyl isothiocyanate | Thiourea derivative leading to fused systems | nih.gov |

Investigation of Intramolecular Interactions Contributing to Molecular Stability

The stability and conformation of the this compound nucleus are significantly influenced by intramolecular and intermolecular interactions, particularly hydrogen bonding and electronic effects.

Density Functional Theory (DFT) calculations are often employed to study the molecular structure and stability of these compounds. For 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, DFT studies have been used to determine the stable geometry and analyze its vibrational spectra. researchgate.netresearchgate.net These studies reveal that the bond lengths within the triazine ring are not equal, suggesting some deviation from perfect aromaticity. researchgate.netresearchgate.net The planarity of the triazine ring is a common feature, which facilitates π-π stacking interactions in the solid state. scbt.com

Hydrogen bonding plays a crucial role in the crystal packing of these molecules. The amino groups are strong hydrogen bond donors, and the nitrogen atoms of the triazine ring are hydrogen bond acceptors. scbt.com Extensive networks of hydrogen bonds are often observed in the crystal structures of this compound derivatives, which contribute significantly to their stability. researchgate.net The co-crystallization with solvent molecules can influence the resulting hydrogen bond topology. researchgate.net

The table below summarizes key intramolecular and stability-related features.

| Feature | Method of Investigation | Observation | Significance | Reference |

| Molecular Geometry | DFT calculations, X-ray crystallography | Near-planar triazine ring, unequal bond lengths | Influences packing and electronic properties | researchgate.netresearchgate.netmdpi.com |

| Hydrogen Bonding | X-ray crystallography | Extensive intermolecular N-H···N hydrogen bond networks | Governs crystal packing and stability | researchgate.netscbt.com |

| Electronic Structure | DFT calculations (HOMO-LUMO analysis) | Large HOMO-LUMO gap in some derivatives | Indicates high kinetic stability | bohrium.com |

| π-π Stacking | X-ray crystallography | Stacking of planar triazine rings | Contributes to solid-state stability | scbt.com |

Advanced Research Applications and Horizons for 1,2,4 Triazine 3,5 Diamine and Derivatives

Applications in Materials Science and Polymer Chemistry

The diaminotriazine moiety is a valuable component in the synthesis of functional polymers and materials due to its thermal stability, specific reactivity, and electronic properties. researchgate.net

Derivatives of diaminotriazine are utilized as precursors and monomers for creating sophisticated polymer structures. The presence of two reactive amino groups allows for their integration into polymer chains through polycondensation reactions. For instance, polymers have been synthesized using formaldehyde (B43269) and derivatives like 6-phenyl-1,3,5-triazine-2,4-diamine. nih.gov The triazine ring's high thermal stability is imparted to the resulting polymers. researchgate.net Another example includes the synthesis of polyguanamines through the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) with diamines. ossila.com The substitution pattern on the triazine ring enables the creation of asymmetric molecules with distinct reactivity sites, which can be leveraged for controlled polymerization processes.

The electron-deficient nature of the triazine ring makes its derivatives excellent candidates for use in Organic Light-Emitting Diodes (OLEDs), particularly as host materials or emitters. researchgate.netmdpi.com Triazine-based compounds are used to synthesize bipolar host materials that facilitate efficient charge transport and injection in phosphorescent OLEDs (PhOLEDs). ossila.com For example, a novel molecular emitter based on a 1,3,5-triazine (B166579) core was developed for use in solution-processed OLEDs, which simplifies fabrication and reduces costs. researchgate.net In one study, OLEDs using the emitter 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)aniline) achieved a high maximum current efficiency of 18.8 cd A⁻¹ and a maximum luminance of 12,580 cd m⁻². researchgate.net The rotational barriers of 2,4-diamino-1,3,5-triazine derivatives have been estimated to be in the range of 53–63 kJ mol⁻¹, a factor that influences the conformational dynamics and performance of these materials in devices. mdpi.com

Table 1: Performance of a Solution-Processed OLED with a Triazine-Based Emitter

| Parameter | Value |

|---|---|

| Emitter | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)aniline) |

| Host | 1,3-di(9H-carbazol-9-yl)benzene (mCP) |

| Max. Current Efficiency | 18.8 cd A⁻¹ researchgate.net |

Diaminotriazine derivatives serve as foundational units for constructing a wide array of functional materials with properties that can be precisely tuned. nih.govacs.org Their ability to act as ligands for transition metal ions has been exploited to create ordered, crystalline materials. nih.govacs.org By reacting 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine with different metal(II) nitrate (B79036) salts, researchers have synthesized a series of metallotectons that self-assemble into diverse two- and three-dimensional networks. nih.govacs.org The final architecture and properties of these materials are tunable by simply varying the central metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)). nih.govacs.org Furthermore, 1,3,5-triazine derivatives are key building blocks in supramolecular chemistry for creating monodisperse oligomers with linear, branched, macrocyclic, and dendrimeric topologies. rsc.org

The defined geometry and electron-accepting character of the triazine core make it an ideal building block for Covalent Organic Frameworks (COFs). nih.govacs.org COFs based on 1,3,5-substituted triazine-centered nodes exhibit greater stability than analogous frameworks built from benzene-based units due to the superior electron affinity of the triazine ring. nih.govacs.orgresearchgate.net These porous crystalline polymers are synthesized through strong covalent bonds, such as the condensation of a triazine-based aldehyde like 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine with a diamine spacer. nih.govacs.org The resulting COFs can exhibit high specific surface areas and permanent porosity, making them excellent candidates for applications like the adsorption of pollutants. acs.orgresearchgate.net For example, a COF derived from an O-linked flexible triazine-based aldehyde demonstrated a high surface area and served as a robust adsorbent for removing methylene (B1212753) blue from water. nih.govacs.org Another COF, created from the Schiff base condensation of a triazine-based carbaldehyde and 5,5'-diamino-2,2'-bipyridine, showed a high BET surface area of 1864 m² g⁻¹. ossila.com

Table 2: Properties of Selected Triazine-Based Covalent Organic Frameworks (COFs)

| COF Precursors | Linkage Type | BET Surface Area | Key Finding |

|---|---|---|---|

| 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine + 2,2′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Imine | 279.5 m²·g⁻¹ acs.org | High stability and robust adsorbent for methylene blue. nih.govacs.org |

| 4',4''',4'''''- (1,3,5-triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-carbaldehyde) + 5,5'-diamino-2,2'-bipyridine | Imine (Schiff Base) | 1864 m² g⁻¹ ossila.com | Resulting Cu(I)-loaded COF is an efficient heterogeneous catalyst. ossila.com |

Role as Building Blocks for Tailored Functional Materials

Supramolecular Chemistry and Self-Assembly Investigations

The diaminotriazine unit is a powerful motif in supramolecular chemistry, enabling the construction of complex architectures through predictable non-covalent interactions.

The 1,2,4-triazine-3,5-diamine scaffold contains multiple sites for hydrogen bonding: the amino groups act as hydrogen bond donors, while the nitrogen atoms within the triazine ring serve as acceptors. nih.govrsc.org This functionality allows derivatives to form robust and predictable hydrogen-bonding networks, which are crucial for molecular recognition and the self-assembly of supramolecular structures. researchgate.netrsc.org In the solid state, 2,4-diamino-1,3,5-triazine derivatives have been shown to form varied and intricate patterns, including pseudo-honeycomb networks and corrugated rosette layers, depending on the substituent at the 6-position. rsc.orgresearchgate.net These hydrogen bonds can work in concert with other interactions, such as metal coordination, to direct the assembly of highly ordered materials. nih.govacs.org For instance, in metallotectons formed from 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, the diaminotriazinyl groups form intermolecular hydrogen bonds that connect the metal complexes into larger 2D and 3D structures. nih.govacs.org The average N–H···N distances in these hydrogen-bonded pairs are typically around 3.073 Å. acs.org

Table 3: Hydrogen Bonding Patterns in Diaminotriazine Derivatives

| Derivative | Substituent (R) | Hydrogen Bonding Motif | Resulting Architecture |

|---|---|---|---|

| 2,4-diamino-6-phenyl-1,3,5-triazine | Phenyl | N–H···N interactions | Pseudo-honeycomb network rsc.orgresearchgate.net |

| 2,4-diamino-6-(1-piperidino)-1,3,5-triazine | 1-Piperidino | N–H···N interactions | Corrugated rosette layers rsc.orgresearchgate.net |

| 2,4-diamino-6-(1-phenylpyrazol-3-yl)-1,3,5-triazine | 1-Phenylpyrazol-3-yl | N–H···N interactions | Corrugated rosette layers rsc.orgresearchgate.net |

Design Principles for Molecular Recognition and Host-Guest Systems

The design of host-guest systems centered around this compound derivatives relies on fundamental principles of molecular recognition. These systems are engineered to bind specific guest molecules through a combination of non-covalent interactions. The core of this recognition capability lies in the arrangement of hydrogen bond donors (the amino groups) and acceptors (the triazine ring nitrogens).

Key design principles include:

Multivalent Hydrogen Bonding: The diamino-triazine structure provides multiple sites for forming strong and directional hydrogen bonds. Host molecules incorporating this moiety can establish well-defined binding pockets for guests that have complementary hydrogen-bonding sites, such as urea-containing molecules. kiku.dk

Electrostatic Interactions: The nitrogen-rich triazine ring can participate in electrostatic and cation-π interactions. The electron-deficient nature of the triazine ring allows it to interact favorably with cations or electron-rich aromatic guests. acs.org This principle is exploited in creating colorimetric indicators where the inclusion of an aromatic guest within a host framework containing a triazine derivative leads to a visual color change. acs.org

Research has shown that the complexation is often a result of combining these effects. For instance, a host can use its tertiary amine groups for electrostatic interactions with an acidic guest, while simultaneously using other parts of its structure for multivalent hydrogen bonding. kiku.dk The strategic placement of substituents on the triazine ring allows for fine-tuning of the host's electronic properties and steric environment, thereby altering the selectivity of guest binding. kiku.dk

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research

The nitrogen atoms in the 1,2,4-triazine (B1199460) ring and its amino substituents serve as excellent coordination sites for metal ions, making these compounds highly valuable ligands in coordination chemistry.

Derivatives of this compound are designed as ligands for synthesizing novel metal complexes. The compound 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (a lamotrigine (B1674446) derivative) has been shown to act as a monodentate ligand, coordinating with various transition metal ions. tsijournals.comtsijournals.com The synthesis typically involves the direct reaction of the triazine derivative with metal salts (like chlorides or acetates) in an appropriate solvent such as ethanol. tsijournals.comtsijournals.com

The resulting solid complexes have been characterized by spectral, thermal, and magnetic methods to determine their structure and properties. tsijournals.comtsijournals.com The coordination of the metal ion can lead to various geometries, which are influenced by the metal's nature and the reaction conditions. tsijournals.comtsijournals.com

| Metal Ion | Chemical Formula of Complex | Proposed Geometry |

|---|---|---|

| Cu²⁺ | [Cu₂(L)₂Cl₄]·½H₂O | Distorted-Octahedral tsijournals.comtsijournals.com |

| Co²⁺ | [Co(L)₂Cl₂]·½EtOH | Tetrahedral tsijournals.comtsijournals.com |

| Fe³⁺ | [Fe(L)₂Cl₃]·H₂O | Octahedral tsijournals.comtsijournals.com |

| Cr³⁺ | [Cr(L)₃Cl₃] | Octahedral tsijournals.comtsijournals.com |

| Ni²⁺ | [Ni₂(L)(Ac)₄]·6H₂O | Tetrahedral tsijournals.comtsijournals.com |

| Hg²⁺ | [Hg(L-H)Ac]·5H₂O | Not specified |

Table 1: Metal complexes synthesized using 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (L) as a ligand, showcasing the resulting chemical formulas and coordination geometries. tsijournals.comtsijournals.com

The directional nature of coordination bonds involving triazine-based ligands allows for the engineering of highly ordered, discrete supramolecular structures like coordination cages and extended, porous networks known as Metal-Organic Frameworks (MOFs). nih.govoaes.cc

Coordination Cages: These are hollow, cage-like molecules that self-assemble from multiple ligands and metal ions. nih.govfrontiersin.org A well-studied example involves the use of 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) as a flat, tridentate panel-like ligand. nih.govfrontiersin.orgresearchgate.net When mixed with a cis-protected Pd(II) ion, these components quantitatively self-assemble into a large, hollow octahedral cage with a general formula of M₆L₄. nih.govfrontiersin.org These cages are about 2 nm in diameter and possess a well-defined inner cavity capable of encapsulating various neutral organic guest molecules in aqueous solutions. researchgate.netacs.org The ionic nature of these cages often imparts good water solubility, a key advantage for achieving molecular recognition and catalysis in aqueous media. nih.govfrontiersin.org

Metal-Organic Frameworks (MOFs): When triazine-based ligands are linked by metal ions or clusters in an extended network, they form MOFs. oaes.cc These materials are notable for their high porosity and tunable structures. oaes.cc For example, a zinc-based MOF with the formula {[Zn₃(ttta)₂(H₂O)₄]}n has been constructed using 4,4′,4′′-(1,3,5-triazine-2,4,6-triazinediyl)tribenzoic acid (H₃ttta) as the organic linker. rsc.org Similarly, a copper-based MOF (Cu-TBDA) was built using a triazine polycarboxylate ligand. acs.org The rational design of these MOFs, by choosing specific metal nodes and functionalizing the triazine-based linkers, allows for the precise control over pore size and chemistry, which is crucial for applications in gas separation, sensing, and catalysis. oaes.ccrsc.org

Ligand Design and Synthesis for Metal Complexation

Contributions to Catalysis Research

The electronic characteristics and coordination ability of the 1,2,4-triazine core have been harnessed to develop novel catalytic systems for a range of chemical transformations.

Research has demonstrated that triazine derivatives can function as effective catalysts, both as metal-free systems and as ligands in organometallic catalysts.

Metal-Free Electrocatalysts: Covalent organic frameworks (COFs) and other polymers based on triazines are being explored as metal-free electrocatalysts. rsc.org These materials have shown promise in green electrochemical reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and CO₂ reduction (CO₂RR). rsc.org The nitrogen atoms in the triazine ring are thought to play a key role in the catalytic activity, potentially mimicking the function of a metal center. rsc.org

Hybrid and Organometallic Catalysts: Triazine derivatives are used to create hybrid catalysts. For instance, a layer of 2,4-bis([1,1'-biphenyl]-4-yl)-6-hydroxy-1,3,5-triazine coated with cobalt oxide, deposited on a graphite (B72142) electrode, serves as a stable and efficient electrocatalyst for the nitrate reduction reaction (NO₃RR) to produce ammonia (B1221849). nih.gov In another application, Ag/Fe₃O₄/CdO@MWCNTs magnetic nanocomposites have been developed as an efficient organometallic nanocatalyst for the one-pot synthesis of new spiro-1,2,4-triazine derivatives. frontiersin.org

The versatility of the triazine scaffold allows for its incorporation into various catalytic platforms, from homogeneous systems to heterogeneous frameworks, addressing the need for efficient and sustainable chemical synthesis. core.ac.uk

Agrochemical Research and Environmental Studies

Derivatives of triazine have long been a cornerstone of agrochemical research, primarily as herbicides. ijpsr.infotaylorandfrancis.com More recently, their unique properties are being applied in environmental monitoring and remediation.

Agrochemical Applications: Asymmetric 1,2,4-triazines are considered more environmentally friendly than their symmetric 1,3,5-triazine counterparts because they tend to be less persistent in soil and decompose more readily into simple products. bio-conferences.org They have been investigated as plant growth and development regulators. bio-conferences.org The compound 2,4-Diamino-1,3,5-triazine, an isomer of the title compound, is a key intermediate in the production of herbicides and fungicides, valued for its efficacy and relatively low toxicity profile. chemimpex.com The biological activity of these compounds in an agricultural context often stems from their ability to interact with and inhibit key processes in target weeds. cymitquimica.com

Environmental Sensing and Remediation: The ability of triazine-based structures to interact selectively with other molecules has been leveraged for environmental applications. MOFs constructed from triazine ligands have been developed as highly sensitive and selective chemical sensors for pollutants. acs.org

A copper-based MOF (Cu-TBDA) has demonstrated the ability to detect and distinguish between isomers of phenylenediamine (an industrial pollutant) in water. acs.org It exhibits a fluorescent "turn-on" or "turn-off" response depending on the specific isomer and its concentration, with very low detection limits. acs.org

A zinc-based MOF has shown effectiveness in detecting antibiotics and in the photocatalytic degradation of dye pollutants in aqueous solutions, highlighting a dual function in both monitoring and remediation. rsc.org

| Analyte (Pollutant) | Sensing Platform | Response Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| o-Phenylenediamine (OPD) | Cu-TBDA MOF | Fluorescence Turn-on/Turn-off | 5.00 μM acs.org |

| m-Phenylenediamine (MPD) | Cu-TBDA MOF | Fluorescence Enhancement | 1.77 μM acs.org |

| Antibiotics | Zinc-based MOF | Not specified | Not specified |

| Dyes | Zinc-based MOF | Photocatalytic Degradation | Not applicable |

Table 2: Applications of triazine-based Metal-Organic Frameworks (MOFs) in environmental sensing and remediation, detailing the target pollutants and performance metrics. rsc.orgacs.org

Mechanistic Studies of Agrochemical Properties (e.g., Herbicidal Action)

Derivatives of triazines are foundational components in a significant portion of commercial herbicides. The herbicidal action of these compounds, particularly s-triazines, is often multifaceted, targeting several key physiological processes in plants. Research into optically active α-methylbenzyl-s-triazines has revealed that these compounds can enantioselectively affect multiple sites of action. tandfonline.com

One of the primary mechanisms is the inhibition of Photosystem II (PS II), a critical component of the photosynthetic electron transport chain. The (S)-enantiomers of certain triazine derivatives have been identified as potent inhibitors of the PS II electron transfer system. tandfonline.com This disruption halts the plant's ability to produce energy through photosynthesis, leading to cell death and the characteristic leaf-burning symptoms observed with herbicides like atrazine. tandfonline.com

Beyond photosynthesis, certain triazine derivatives exert their herbicidal effects by disrupting cell division and growth. Mechanistic studies have shown that these compounds can interfere with mitosis by inhibiting the formation of microtubules. tandfonline.com For instance, the (R)-enantiomer of the experimental herbicide triaziflam (B178908) enantioselectively blocks cell division. tandfonline.com Furthermore, inhibition of cellulose (B213188) synthesis has been identified as another mode of action, which compromises the integrity of the plant cell wall, leading to stunted growth. tandfonline.com The dual action of inhibiting both PS II and cell division processes allows for broad-spectrum weed control, affecting plants from germination to early growth stages. tandfonline.com

Research on Sorption and Degradation Pathways in Environmental Matrices

The environmental fate of triazine-based agrochemicals is a critical area of research, focusing on their persistence, mobility, and transformation in soil and water. The behavior of these compounds is governed by their sorption (adsorption-desorption) characteristics and their susceptibility to degradation.

Sorption studies, which measure how strongly a chemical binds to soil particles, are crucial for predicting its mobility and potential for leaching into groundwater. For the triazine herbicide indaziflam, research on its primary degradation products, such as indaziflam-triazinediamine (FDAT), has been conducted on various agricultural soils. researchgate.netscielo.br Freundlich isotherms are often used to model this behavior, and studies show that metabolites like FDAT are classified as mobile to moderately mobile in soils. researchgate.net The degree of sorption is influenced by soil properties like organic carbon content and clay composition.

Degradation pathways determine how long a herbicide persists in the environment. For triazine herbicides, transformation can occur through both biotic (microbial) and abiotic processes. In soil, a common transformation for terbuthylazine (B1195847) is N-deethylation, which is a biotic process that forms the metabolite desethylterbuthylazine (B152745) (DET). csic.es This metabolite is often more mobile and less adsorbed to soil than the parent compound, leading to its frequent detection in groundwater. csic.es

In aquatic environments, degradation pathways have also been elucidated. For atrazine, degradation can proceed through dealkylation to form products like 6-chloro-N2-ethyl-N4-methyl-1,3,5-triazine-2,4-diamine (CEAT) and 6-chloro-N2-isopropyl-1,3,5-triazine-2,4-diamine (CAIT). mdpi.com Further alkylic-oxidation can lead to the formation of 2-chloro-4-amino-6-acetamido-s-triazine (CADT). mdpi.com Understanding these pathways is essential for assessing the environmental impact and ecotoxicological profile of triazine herbicides and their byproducts.

Investigations into Biological Target Interactions and Structure-Activity Relationships (SAR)

Enzyme Inhibition Studies: Dihydrofolate Reductase, Acetylcholinesterase, Butyrylcholinesterase, and BACE-1

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids, making it a target for antimicrobial and anticancer therapies. The this compound derivative, lamotrigine, has been shown to inhibit E. coli DHFR. nih.gov Furthermore, various 1,3,5-triazine derivatives have also been explored as DHFR inhibitors. nih.govijpsr.com In-silico studies have screened lamotrigine and its Schiff base metal complexes for their anticancer potential via DHFR inhibition, with a silver complex showing the highest binding affinity. researchgate.net

| Compound | Target | Activity (IC50) | Activity (Kiapp) | Reference |

|---|---|---|---|---|

| Lamotrigine (a this compound) | E. coli DHFR | 348.9 ± 6.7 µM | 15.24 ± 2.78 µM | nih.gov |

| NSC120927 (a 1,3,5-triazine-2,4-diamine) | E. coli DHFR | 0.06 ± 0.003 µM | 0.002 ± 0.0001 µM | nih.gov |

| NSC132279 (a 1,3,5-triazine-2,4-diamine) | E. coli DHFR | 0.09 ± 0.004 µM | 0.003 ± 0.0001 µM | nih.gov |

Cholinesterases (AChE and BuChE) and BACE-1: These enzymes are primary targets in the development of treatments for Alzheimer's disease. Numerous studies have synthesized and evaluated triazine derivatives, including 1,3,5-triazine-2,4-diamine (B193344) hybrids, as inhibitors of Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). mdpi.combohrium.comnih.govrsc.org For example, a series of benzimidazole/1,3,5-triazine-2,4-diamine hybrids showed inhibitory activity against all three enzymes. bohrium.comrsc.org Other studies have focused on 1,2,4-triazine derivatives, with 3-hydrazinyl-1,2,4-triazines bearing a triazole moiety showing promising BACE-1 inhibition. nih.gov

| Compound Class | Target Enzyme | Notable IC50 Values (µM) | Reference |

|---|---|---|---|

| 1,3,5-Triazine Nitrogen Mustards | AChE | 0.051 ± 0.001 | mdpi.comnih.gov |

| BACE-1 | 9.00 ± 0.22 | ||

| Benzimidazole/1,3,5-triazine-2,4-diamine Hybrids | AChE | 19.01 ± 0.57 | bohrium.comrsc.org |

| BuChE | 12.69 ± 1.79 | ||

| BACE-1 | 32.35 ± 2.38 | ||

| β-Carboline-1,3,5-triazine Hybrids | BuChE | 1.0 - 18.8 | scielo.br |

| 3-Hydrazinyl-1,2,4-triazines | BACE-1 | 8.55 ± 3.37 | nih.gov |

Kinase Inhibition Research

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. Derivatives of this compound have emerged as potent kinase inhibitors.

Research has identified 3-amino-1,2,4-triazine derivatives as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), which is involved in cancer cell metabolism. nih.gov Another study synthesized novel 1,2,4-triazines that showed potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in tumor genesis, with some compounds exhibiting IC₅₀ values in the low nanomolar range, superior to the reference drug foretinib. researchgate.net Additionally, 1,3,5-triazine derivatives have been evaluated against a panel of kinases including PI3K-α, B-Raf, and VEGFR-2, demonstrating their potential as multi-targeting anticancer agents. tandfonline.com Other work has identified 2,4-diamino-1,3,5-triazine derivatives that inhibit PIM1 kinase, which is implicated in immune and inflammatory responses. ijpras.comijpras.com

| Compound Class | Target Kinase | Key Findings / IC50 Values | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazines | PDK1 | Potent and subtype-selective inhibitors | nih.gov |

| Tetrahydrobenzo[e] rsc.orgmdpi.comtriazines | c-Met | IC50 values ranging from 0.24 to 9.36 nM | researchgate.net |

| 1,3,5-Triazine derivatives | PI3K-α | Compound 5c showed IC50 = 0.08 µM | tandfonline.com |

| B-Raf (V600E) | Compound 4b showed IC50 = 0.11 µM | ||

| VEGFR-2 | Compound 4c showed IC50 = 0.09 µM | ||

| 2,4-Diamino-1,3,5-triazines | PIM1 | Compound 5b showed IC50 = 1.18 µg/mL | ijpras.comijpras.com |

Probing Molecular Interactions with Cellular Proteins and Enzymes

Understanding the specific molecular interactions between triazine derivatives and their biological targets is fundamental to structure-activity relationship (SAR) studies and rational drug design. The heterocyclic triazine ring, with its nitrogen atoms, frequently acts as a hydrogen-bond acceptor, which is a key interaction within enzyme active sites. acs.org

In the context of cholinesterase inhibition, studies on benzimidazole/1,3,5-triazine-2,4-diamine hybrids have revealed a dual binding nature. These molecules have been shown to interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE and BuChE, which can lead to more effective inhibition. bohrium.comrsc.org For inhibitors of human D-amino acid oxidase (h-DAAO), molecular modeling has shown that hydrogen bonds produced by the triazine structure, along with hydrophobic interactions with specific amino acid residues like Leu51, His217, Gln53, and Leu215, are crucial for the stable binding of the inhibitor at the active site. rsc.org

The substitution pattern on the triazine core is critical in defining these interactions. For instance, the introduction of different substituent groups can modulate the compound's ability to form hydrogen bonds or engage in hydrophobic interactions, thereby influencing its inhibitory potency and selectivity.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Binding

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the binding modes of triazine derivatives with their protein targets and for predicting their inhibitory activity.

Molecular docking studies have been widely used to predict the binding poses of triazine inhibitors within the active sites of enzymes. For 1,2,4-triazine derivatives designed as h-DAAO inhibitors, docking simulations identified four critical amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitor. rsc.org Similarly, docking was used to screen lamotrigine [a this compound derivative] against the dihydrofolate reductase enzyme, revealing high binding affinity. researchgate.net For novel 1,2,4-triazine-3(2H)-one derivatives targeting tubulin, docking identified compounds with high binding affinities, with one achieving a docking score of -9.6 kcal/mol. nih.gov

Molecular dynamics simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time, helping to validate the stability of the interactions predicted by docking. researchgate.net For h-DAAO inhibitors, MD simulations confirmed the stability of the inhibitor within the binding site. rsc.org In the study of tubulin inhibitors, 100-nanosecond MD simulations demonstrated the notable stability of the most promising compound in the binding pocket. nih.gov These computational approaches are invaluable for understanding structure-activity relationships and guiding the optimization of lead compounds. rsc.orgnih.gov

Elucidation of Structure-Activity Relationships (SAR) Governing Biological Recognition

The biological activity of 1,2,4-triazine derivatives is intricately linked to their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for the design of potent and selective therapeutic agents. The 1,2,4-triazine nucleus serves as a versatile scaffold, and modifications at various positions on the ring can significantly influence biological recognition and efficacy.

Key to the biological activity of many triazine derivatives are the amino groups, which can form critical hydrogen bonds with biological macromolecules, thereby influencing their structure and function. For instance, in the context of enzyme inhibition, such as with dihydrofolate reductase (DHFR), these interactions are pivotal.

SAR studies have revealed that the nature and position of substituents on the triazine ring or on attached aryl groups can dramatically alter the biological profile. For example, in a series of 1,3,5-triazine-2,4-diamine derivatives, substitutions on an attached benzene (B151609) ring were shown to modulate inhibitory potency against E. coli DHFR. Specifically, the introduction of an alkyl linker and a sulfonyl fluoride (B91410) group was implicated in increasing the potency of inhibition.

Furthermore, the hybridization of the triazine core with other heterocyclic moieties has been a successful strategy to enhance biological activity. Studies on s-triazine hybrids have shown that combining the triazine scaffold with moieties like 4-methyl piperidine (B6355638) can lead to potent antiproliferative activity against various cancer cell lines. In other cases, hybrids with a morpholine (B109124) moiety and a bromine atom on an amino group at position 4 were found to be potent cytotoxic agents. The electronic properties of substituents also play a significant role; electron-withdrawing groups can enhance antimicrobial activity by increasing membrane permeability. mdpi.com

The following table summarizes key SAR findings for various triazine derivatives, illustrating the impact of different substituents on their biological activities.

| Scaffold/Series | Substituent/Modification | Position | Observed Biological Effect |

| 1,3,5-Triazine-2,4-diamine | Alkyl linker and sulfonyl fluoride group | Benzene group | Increased potency of E. coli DHFR inhibition |

| s-Triazine hybrid | 4-Methyl piperidine | - | Potent antiproliferative activity |

| s-Triazine hybrid | Morpholine moiety and bromine atom | 4-amino group | Potent cytotoxicity |